2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sec-butyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.
Attachment of the Sec-Butyl Group: The sec-butyl group can be introduced through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and tetrazole ring are key structural features that enable binding to these targets, modulating their activity and leading to various biological effects. The sec-butyl group may influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide: Similar structure with a methyl group instead of bromine.
2-(4-fluorophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-butan-2-yltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O/c1-3-8(2)14-12(19)11-15-17-18(16-11)10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAKJVVGTZXTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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